REACTION_CXSMILES
|
[CH2:1](O)[CH2:2][CH3:3].CC1C=CC=C(C)N=1.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.[CH2:28]([O:35][NH2:36])[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>C(Cl)Cl>[CH2:28]([O:35][NH:36][CH2:1][CH2:2][CH3:3])[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1
|
Name
|
|
Quantity
|
6.25 mL
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10.7 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)ON
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice water
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
After stirring for 30 min at −78° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for additional 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with saturated aq. NaHCO3 (100 mL) and brine (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted again with EtOAc (1×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude material that
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel flash column chromatography (CH2Cl2)
|
Type
|
ADDITION
|
Details
|
To the fraction containing product and 2,6-dimethylpyridine
|
Type
|
ADDITION
|
Details
|
was added 2 M aq KOH (100 mL), that
|
Type
|
WASH
|
Details
|
was then washed with MTBE
|
Type
|
EXTRACTION
|
Details
|
extracted with MTBE (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)ONCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |